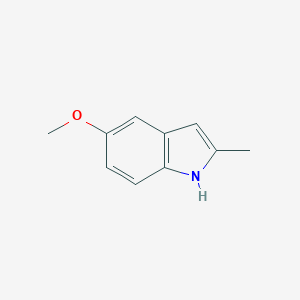
5-Methoxy-2-methylindol
Übersicht
Beschreibung
5-Methoxy-2-methylindole is a derivative of indole, a heterocyclic aromatic organic compound. Indole derivatives are known for their presence in natural products and pharmaceuticals. The methoxy group at the 5-position and a methyl group at the 2-position distinguish this compound from other indole derivatives, potentially affecting its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of 5-Methoxy-2-methylindole and related compounds has been explored in various studies. For instance, a simple synthesis route for 5-methoxyindole, which could be a precursor to 5-Methoxy-2-methylindole, was described, involving the rearrangement of 1-methoxy- and 1-hydroxy-2-oxindoles in acidic solution to form 5-substituted 2-aminophenylacetic acid derivatives, followed by cyclization to the corresponding 2-oxindoles . Additionally, the synthesis of 5-methoxy-2-chloro-3-formyl-6-methylindole has been reported, which could be further modified to produce 5-Methoxy-2-methylindole .
Molecular Structure Analysis
Structural studies of indole derivatives, such as 5-methoxyindole-3-acetic acid, provide insights into the molecular structure of these compounds. The crystal structure of 5-methoxyindole-3-acetic acid revealed that the molecules are hydrogen-bonded into dimers, which are held together in an infinite double-layered sheet structure . Although this study does not directly describe 5-Methoxy-2-methylindole, it provides a basis for understanding the potential structural characteristics of methoxyindole derivatives.
Chemical Reactions Analysis
The reactivity of 5-methoxyindole derivatives has been investigated in various contexts. For example, the chlorination of 5-methoxyindole-2-carboxylic acid and its methyl ester with N,N-dichlorourethane (DCU) in acetic acid led to the formation of novel chlorinated isatins and oxindoles . This suggests that 5-Methoxy-2-methylindole could also undergo similar reactions under appropriate conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of 5-methoxyindole derivatives have been characterized using various spectroscopic techniques. For instance, the photophysics of 5-methoxyindole were studied, revealing its non-excimer forming nature and providing data on its fluorescence quantum yield and lifetime . Additionally, spectroscopic profiling of methyl 5-methoxy-1H-indole-2-carboxylate, a related compound, included FT-IR, FT-Raman, UV, and NMR analyses, which helped in understanding the vibrational modes, electronic nature, and chemical environment of the molecule . These studies contribute to a comprehensive understanding of the properties of 5-methoxyindole derivatives, which could be extrapolated to 5-Methoxy-2-methylindole.
Wissenschaftliche Forschungsanwendungen
Synthese von Indolylchinoxalinen
5-Methoxy-2-methylindol: wird als Reaktant bei der Synthese von Indolylchinoxalinen durch Kondensationsreaktionen verwendet . Diese Verbindungen sind aufgrund ihrer möglichen pharmakologischen Aktivitäten von Interesse, darunter antimikrobielle, Antitumor- und entzündungshemmende Eigenschaften.
Herstellung von Alkylindolen
Diese Verbindung dient als Reaktant bei der Herstellung von Alkylindolen durch Ir-katalysierte reduktive Alkylierung . Alkylindole haben wichtige Anwendungen in der medizinischen Chemie, insbesondere als Zwischenprodukte bei der Synthese verschiedener Therapeutika.
Arylierungsreaktionen
This compound: wird in Arylierungsreaktionen unter Verwendung eines Palladium(II)-acetat-Katalysators verwendet . Die Arylierung ist ein wichtiger Schritt bei der Bildung komplexer Moleküle, die in der Arzneimittelentwicklung und Materialwissenschaft verwendet werden.
Enantioselektive Friedel-Crafts-Alkylierung
Die Verbindung ist an der enantioselektiven Friedel-Crafts-Alkylierung beteiligt . Diese Reaktion ist entscheidend für die Schaffung chiraler Zentren in organischen Molekülen, was für die Produktion von enantiomerenreinen Pharmazeutika unerlässlich ist.
Stereoselektive Synthese von Cyclopentaindolonen
Es ist auch ein Reaktant bei der stereoselektiven Synthese von Cyclopentaindolonen über eine [3+2] Cyclopentannulierung . Cyclopentaindolone sind wichtige Bausteine in der organischen Synthese und können zu bioaktiven Molekülen führen.
Hemmung von Myeloperoxidase (MPO)
Als Indolderivat wurde gezeigt, dass This compound ein wirksamer Hemmstoff der chlorierenden Aktivität von Myeloperoxidase (MPO) ist . Die MPO-Hemmung ist ein therapeutisches Ziel für entzündliche Erkrankungen.
Entzündungshemmende Synthese
Diese Verbindung wird bei der metabolischen Synthese von Arylessigsäure-Entzündungshemmern verwendet . Arylessigsäuren sind eine Klasse von nichtsteroidalen Antirheumatika (NSAR) mit weit verbreitetem klinischem Einsatz.
Löslichkeit in organischen Lösungsmitteln
This compound: ist in organischen Lösungsmitteln wie Methanol löslich, was für seine Verwendung in verschiedenen chemischen Reaktionen und Prozessen von Vorteil ist .
Wirkmechanismus
Target of Action
5-Methoxy-2-methylindole (5MeO2MeIn) is an indole derivative that has been shown to be an effective inhibitor of the chlorinating activity of myeloperoxidase (MPO) . MPO is an enzyme that plays a crucial role in the immune response by producing hypochlorous acid from hydrogen peroxide and chloride anion .
Mode of Action
It is known that 5meo2mein inhibits the chlorinating activity of mpo, potentially by binding to the active site of the enzyme and preventing the formation of hypochlorous acid .
Biochemical Pathways
5MeO2MeIn is involved in the metabolic synthesis of arylacetic acid anti-inflammatory synthesis . Arylacetic acids are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that exert their effects by inhibiting the production of prostaglandins, which are mediators of inflammation .
Pharmacokinetics
It is known that the compound is used as a reactant in various chemical reactions, including the preparation of indolylquinoxalines, alkylindoles, and arylacetic acids .
Result of Action
In the context of jellyfish polyps, 5MeO2MeIn has been shown to induce strobilation, a process by which polyps transform into juvenile medusae . This process is triggered by the exposure of polyps to 5MeO2MeIn, resulting in the formation of ephyrae, the juvenile stage of medusae .
Action Environment
The action of 5MeO2MeIn can be influenced by environmental factors. For instance, in the case of jellyfish polyps, the concentration of 5MeO2MeIn and the duration of exposure can significantly affect the rate of strobilation . Specifically, exposure to 0.7–1.25 µM 5MeO2MeIn for 4 hours has been found to be a viable and efficient alternative to cooling to induce strobilation in polyps .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-methoxy-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-5-8-6-9(12-2)3-4-10(8)11-7/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSWGLJOQFUMFOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20148115 | |
| Record name | 5-Methoxy-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1076-74-0 | |
| Record name | 5-Methoxy-2-methylindole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1076-74-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methoxy-2-methylindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076740 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methoxy-2-methylindole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63817 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methoxy-2-methylindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20148115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methoxy-2-methylindole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.788 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[[6-Bromo-3-(3-hydroxy-4-methoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B121473.png)




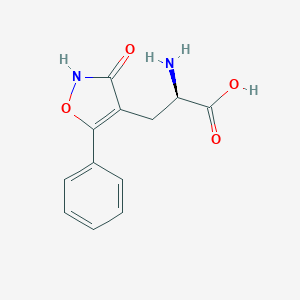
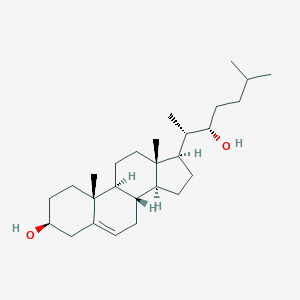

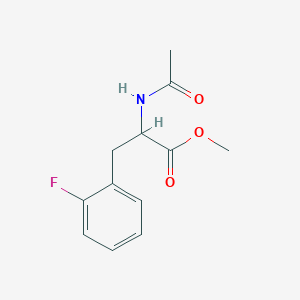

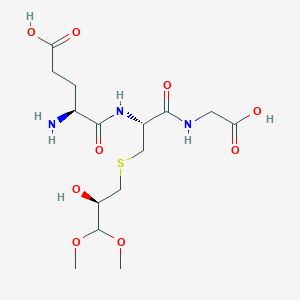
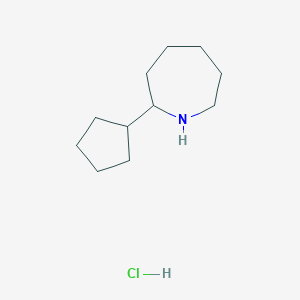
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B121514.png)